2-Chloro-4-fluoro-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzamide core, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-fluoro-3-methoxybenzaldehyde.
Amidation Reaction: The key step involves the conversion of the aldehyde group to an amide group.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-4-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include substituted benzamides, carboxylic acids, and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-3-methoxybenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluoro-3-methoxybenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-chloro-4-methoxybenzaldehyde and 4-chloro-2-fluoro-3-methoxybenzamide share structural similarities
Uniqueness: The presence of both chloro and fluoro substituents, along with a methoxy group, provides unique chemical properties and reactivity
Applications: While similar compounds may have overlapping applications, this compound’s specific substituent pattern makes it particularly useful in certain synthetic and biological contexts
Eigenschaften
Molekularformel |
C8H7ClFNO2 |
---|---|
Molekulargewicht |
203.60 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI-Schlüssel |
ORKAKWCUYIIGPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.